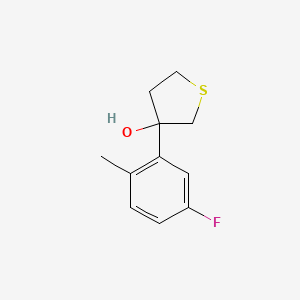

3-(5-Fluoro-2-methylphenyl)thiolan-3-ol

Description

3-(5-Fluoro-2-methylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound derived from thiolan-3-ol (C₄H₈OS, molar mass 104.17 g/mol) . The core structure of thiolan-3-ol consists of a tetrahydrothiophene ring (a five-membered saturated sulfur ring) with a hydroxyl group at the 3-position. In the target compound, a 5-fluoro-2-methylphenyl substituent is attached to the 3-position of the thiolan-3-ol scaffold, resulting in the molecular formula C₁₁H₁₃FO₃S (estimated molar mass: 244.28 g/mol).

This compound is structurally related to intermediates in pharmaceutical synthesis, particularly those targeting kinase inhibition or anticancer activity, as suggested by analogous fluorinated phenyl derivatives in patent literature .

Properties

IUPAC Name |

3-(5-fluoro-2-methylphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FOS/c1-8-2-3-9(12)6-10(8)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSVXIMONZRMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2(CCSC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Thiolan-3-ol Derivatives

- Thiolan-3-ol (C₄H₈OS) : The parent compound lacks aromatic substituents. Its smaller size and polar hydroxyl group make it more water-soluble than derivatives with bulky aryl groups .

(b) Triazole-Based Analogues

4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives (e.g., from ) share aryl substituents but replace the thiolan-3-ol core with a triazole ring. These compounds exhibit higher molar masses (e.g., ~350 g/mol) and may prioritize hydrogen-bonding interactions due to the triazole’s nitrogen-rich structure, contrasting with the sulfur-driven hydrophobicity of the target compound .

(c) Pharmaceutical Candidates in Patent Literature

Complex derivatives such as (S)-N-(3-(5-((1-Acryloylazetidin-2-yl)methoxy)-6-aminopyrimidin-4-yl)-5-fluoro-2-methylphenyl)-4-cyclopropyl-2-fluorobenzamide (from ) feature the 5-fluoro-2-methylphenyl motif but incorporate additional functional groups (e.g., pyrimidine, acryloyl). These modifications enhance target specificity (e.g., kinase inhibition) but reduce synthetic accessibility compared to the simpler thiolan-3-ol-based compound .

Table 1: Key Properties of 3-(5-Fluoro-2-methylphenyl)thiolan-3-ol and Analogues

Key Observations :

Synthetic Methods: The target compound may be synthesized via halide substitution using InCl₃ catalysis, akin to triazole derivatives , or through Mitsunobu reactions for hydroxyl-group functionalization .

Bioactivity : Fluorine and methyl groups in the target compound likely improve blood-brain barrier penetration compared to polar triazole derivatives, making it suitable for central nervous system-targeted drugs .

Structural Complexity : The compound balances synthetic feasibility (unlike complex patent derivatives) and bioactivity (unlike simpler thiolan-3-ol), positioning it as a versatile intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.